molecular formula C13H9ClN2O B1628409 4-Amino-5-chloro-10H-acridin-9-one CAS No. 893612-47-0

4-Amino-5-chloro-10H-acridin-9-one

Cat. No.: B1628409
CAS No.: 893612-47-0
M. Wt: 244.67 g/mol
InChI Key: DBLGQYKZJAGWQA-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-10H-acridin-9-one is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been extensively studied due to their wide range of biological activities and applications in various fields such as pharmacology, material science, and photophysics . This compound, in particular, has garnered attention for its potential therapeutic properties and its role in scientific research.

Biochemical Analysis

Biochemical Properties

Acridone derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

The molecular mechanism of action of 4-Amino-5-chloro-10H-acridin-9-one is not well established. Acridone derivatives are known to act as DNA intercalators and inhibit topoisomerase or telomerase enzymes . Whether this compound shares these properties is yet to be confirmed.

Preparation Methods

The synthesis of 4-Amino-5-chloro-10H-acridin-9-one typically involves the reaction of 5-chloro-2-nitroaniline with a suitable reagent to introduce the acridinone moiety. One common method includes the reduction of 5-chloro-2-nitroaniline followed by cyclization to form the acridinone structure . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Amino-5-chloro-10H-acridin-9-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-5-chloro-10H-acridin-9-one has several scientific research applications:

Comparison with Similar Compounds

4-Amino-5-chloro-10H-acridin-9-one is unique among acridine derivatives due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:

    9-Aminoacridine: Known for its anti-microbial properties.

    Amsacrine: An anti-cancer agent that also intercalates DNA.

    Quinacrine: Used as an anti-malarial drug.

These compounds share the acridine core structure but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

4-amino-5-chloro-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-9-5-1-3-7-11(9)16-12-8(13(7)17)4-2-6-10(12)15/h1-6H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLGQYKZJAGWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)NC3=C(C2=O)C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587516
Record name 4-Amino-5-chloroacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893612-47-0
Record name 4-Amino-5-chloroacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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